Cichoriin Cichoriin Cichoriin is a glycoside and a member of coumarins.
Cichoriin is a natural product found in Fraxinus insularis, Chondrilla juncea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 531-58-8
VCID: VC21337578
InChI: InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
SMILES: C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol

Cichoriin

CAS No.: 531-58-8

Cat. No.: VC21337578

Molecular Formula: C15H16O9

Molecular Weight: 340.28 g/mol

* For research use only. Not for human or veterinary use.

Cichoriin - 531-58-8

Specification

CAS No. 531-58-8
Molecular Formula C15H16O9
Molecular Weight 340.28 g/mol
IUPAC Name 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Standard InChI Key WNBCMONIPIJTSB-TVKJYDDYSA-N
Isomeric SMILES C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O
Melting Point 213-214°C

Introduction

Chemical Structure and Physical Properties

Cichoriin is a coumarin-type compound with the molecular formula C15H16O9 and a molecular weight of 340.2821 g/mol . The compound possesses absolute stereochemistry with 5 defined stereocenters and no E/Z centers . Its structure can be represented by the SMILES notation: OC[C@H]1OC@@HC@HC@@H[C@@H]1O .

Chemical Identifiers and Registry Information

Cichoriin has been assigned multiple identifiers across various chemical databases, facilitating its identification and tracking in scientific literature. The compound is registered with the CAS number 531-58-8 and has the InChIKey WNBCMONIPIJTSB-TVKJYDDYSA-N .

PropertyValue
Molecular FormulaC15H16O9
Molecular Weight340.2821 g/mol
StereochemistryAbsolute
Defined Stereocenters5/5
CAS Number531-58-8
InChIKeyWNBCMONIPIJTSB-TVKJYDDYSA-N

Structural Characteristics

Cichoriin belongs to the coumarin class of compounds, which are characterized by a benzene ring fused to an α-pyrone ring . The specific structural features of cichoriin, including its hydroxyl groups and glycosidic moiety, contribute to its unique biological activity profile. The compound's structure allows for specific interactions with biological targets involved in glucose metabolism and insulin signaling.

Biological Activities

Antidiabetic Effects

The most extensively studied aspect of cichoriin's biological activity is its potential role in diabetes management. Research using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models has demonstrated significant ameliorative effects of cichoriin on diabetic conditions .

Effects on Glucose Metabolism

Cichoriin treatment has been shown to significantly decrease blood glucose levels in diabetic rats . This hypoglycemic effect represents one of the primary mechanisms by which cichoriin may exert therapeutic benefits in diabetes management. The glucose-lowering effect appears to be dose-dependent, with studies investigating doses of 50 mg/kg and 100 mg/kg body weight .

Pancreatic Effects and Insulin Regulation

Administration of cichoriin to diabetic rats has been shown to mitigate the histopathological characteristics of the pancreas that typically occur in diabetes . Furthermore, cichoriin treatment increases pancreatic insulin expression, suggesting a potential role in preserving or restoring beta-cell function . This pancreatic protective effect may contribute to improved glycemic control observed with cichoriin treatment.

Lipid Profile Improvement

Beyond glucose regulation, cichoriin demonstrates beneficial effects on the dysregulated lipid profile commonly associated with diabetes. Treatment with cichoriin has been shown to decrease levels of triglycerides (TG) and total cholesterol (TC) in diabetic rats . This lipid-modulating activity suggests that cichoriin may help address the broader metabolic disturbances associated with diabetes, potentially reducing the risk of cardiovascular complications.

Antioxidant Properties

Oxidative stress plays a significant role in the pathogenesis and progression of diabetes and its complications. Cichoriin exhibits notable antioxidant activity that may contribute to its therapeutic effects.

Enhancement of Antioxidant Defense Systems

Research has demonstrated that cichoriin improves total antioxidant capacity (TAC) in diabetic models . Additionally, cichoriin treatment enhances the activities of key antioxidant enzymes, including catalase and superoxide dismutase (SOD) . These enzymes play crucial roles in neutralizing reactive oxygen species and preventing oxidative damage to tissues.

Reduction of Oxidative Damage

Consistent with its enhancement of antioxidant defenses, cichoriin has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress . This reduction in MDA levels suggests that cichoriin can effectively mitigate oxidative damage in diabetic conditions.

Molecular Mechanisms of Action

Modulation of Glucose Transport

One of the key mechanisms by which cichoriin improves glucose metabolism involves the regulation of glucose transporters. Specifically, cichoriin has been shown to upregulate the mRNA and protein expression of glucose transporter 4 (GLUT4) . GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissues, and its increased expression can enhance glucose uptake from the bloodstream into these tissues.

Activation of Key Signaling Pathways

Cichoriin's effects on glucose metabolism and insulin action appear to be mediated through the modulation of multiple signaling pathways critical to metabolic regulation.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Research has demonstrated that cichoriin upregulates both mRNA and protein expression of AMPK . Activation of AMPK promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which can contribute to improved metabolic function in diabetic conditions.

PI3K Pathway

Phosphoinositide 3-kinase (PI3K) plays a central role in insulin signaling and glucose metabolism. Cichoriin has been shown to upregulate mRNA and protein expression of PI3K . Enhanced PI3K activity can improve insulin sensitivity and glucose utilization, contributing to the antidiabetic effects of cichoriin.

In Silico Support for Molecular Mechanisms

In silico binding studies have provided additional support for the observed biological activities of cichoriin. These computational analyses have demonstrated potential interactions between cichoriin and key molecular targets, including GLUT4, AMPK, and PI3K . These findings provide a theoretical framework for understanding the molecular basis of cichoriin's effects on glucose metabolism and insulin signaling.

Experimental Studies and Evidence

Animal Model Research

The antidiabetic effects of cichoriin have been investigated using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models . These models are widely used to study type 2 diabetes as they simulate both the insulin resistance (induced by high-fat diet) and the relative insulin deficiency (induced by low-dose streptozotocin) characteristic of the disease.

Experimental Design

In a key study, rats were allocated into five experimental groups :

  • Group I: Control (non-diabetic)

  • Group II: Diabetic control (HFD/STZ-induced, untreated)

  • Group III: Diabetic rats treated with cichoriin (50 mg/kg)

  • Group IV: Diabetic rats treated with cichoriin (100 mg/kg)

  • Group V: Diabetic rats treated with glibenclamide (5 mg/kg) as a positive control

This experimental design allowed for the assessment of cichoriin's effects at different doses and in comparison to a standard antidiabetic medication.

Key Findings

The experimental results demonstrated that cichoriin treatment:

  • Ameliorated HFD/STZ-induced diabetic conditions

  • Improved glucose regulation and insulin expression

  • Reduced markers of oxidative stress

  • Enhanced antioxidant enzyme activities

  • Upregulated key proteins involved in glucose transport and insulin signaling

These findings collectively support the potential of cichoriin as a therapeutic agent for diabetes management.

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